5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Description
This compound is a pyrazole-4-carboxylic acid derivative featuring a 1-azaspiro[5.5]undecane core, dual-protected by tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. Its molecular formula is C₃₁H₃₅N₃O₆ (CAS: 2137804-08-9), with a molecular weight of 545.63 g/mol . The Boc and Fmoc groups serve as orthogonal protecting agents, enabling selective deprotection during stepwise synthesis, which is critical in peptide and heterocycle chemistry.
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O6/c1-35(2,3)46-34(44)40-19-16-24(20-36(40)17-10-5-11-18-36)39(22-31-29(32(41)42)21-37-38(31)4)33(43)45-23-30-27-14-8-6-12-25(27)26-13-7-9-15-28(26)30/h6-9,12-15,21,24,30H,5,10-11,16-20,22-23H2,1-4H3,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXZMHQOPSWFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N(CC3=C(C=NN3C)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the spirocyclic and fluorenylmethoxycarbonyl groups. The tert-butoxycarbonyl group is often introduced as a protecting group for the amine functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used to study the effects of specific functional groups on biological activity. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It could be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues with Piperidine or Pyrrolidine Cores
5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1-phenyl-1H-pyrazole-4-carboxylic Acid (9a)
- Structure : Replaces the spirocyclic core with a Boc-protected piperidine ring.
- Properties : Simpler synthesis (yield: 98%) due to the absence of spirocyclic complexity .
- Biological Relevance : Piperidine derivatives are common in drug design for their metabolic stability, but the lack of spirocyclic rigidity may reduce target specificity compared to the target compound.
- 5-({(3S)-1-[(tert-Butoxy)carbonyl]pyrrolidin-3-ylmethyl})-1-methyl-1H-pyrazole-4-carboxylic Acid Structure: Features a pyrrolidine ring instead of the spirocyclic system (CAS: 2137078-87-4, C₃₀H₃₄N₄O₆) .
Pyrazole-Carboxylic Acid Derivatives with Varied Substitutions
- Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Structure: Contains a pyrrole ring and indole substituents (melting point: 169–173°C) . Comparison: The pyrrole ring’s electron-rich nature contrasts with pyrazole’s weaker aromaticity, altering reactivity in nucleophilic substitutions. The target compound’s carboxylic acid group enhances hydrophilicity, favoring aqueous solubility over ester derivatives.
- 4-Cyano Pyrazole Derivatives Structure: Replaces the carboxylic acid with a cyano group. Functional Impact: Cyano groups increase electrophilicity but reduce hydrogen-bonding capacity, limiting utility in interactions with polar biological targets .
Heterocyclic Replacements: Isoxazoles and Triazoles
- 4,5-Diarylpyrazoles vs. Isoxazole/1,2,3-Triazole Analogues
- Similarity Analysis : Pyrazole rings can be replaced with isoxazoles or triazoles without significant loss of anti-proliferative activity (A-scores: ~0.85) .
- Key Insight : The target compound’s spirocyclic and dual-protection features likely confer unique pharmacokinetic advantages over simpler heterocycles, such as prolonged half-life or reduced off-target effects.
Fungicidal Pyrazole Amides
- Penflufen (Commercial Fungicide)
- Structure : Contains a 1-methyl-5-fluoro pyrazole core.
- Modifications : Substitution of methyl/fluoro groups with bulkier aryl or chloro groups (as in the target compound) may enhance binding to fungal cytochrome P450 enzymes .
- Activity : The spirocyclic system in the target compound could mimic natural substrates more effectively than linear analogues.
Table 1: Key Properties of Selected Compounds
- Synthetic Complexity : The target compound requires multi-step protection/deprotection and spirocyclic ring formation, likely resulting in lower yields (e.g., 70–80%) compared to simpler derivatives (e.g., 94–98% for piperidine analogues) .
- Solubility : The carboxylic acid group improves water solubility, but the Fmoc moiety’s bulk may necessitate DMSO or DMAC for dissolution .
Biological Activity
5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid, identified by CAS number 2138285-14-8, is a complex organic compound with potential biological applications. Its intricate structure suggests a variety of mechanisms through which it may exert biological effects, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 628.8 g/mol. The compound features multiple functional groups that are likely responsible for its biological activity, including a pyrazole moiety and an azaspiro structure.
| Property | Value |
|---|---|
| Molecular Formula | C36H44N4O6 |
| Molecular Weight | 628.8 g/mol |
| CAS Number | 2138285-14-8 |
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the pyrazole ring has been linked to significant interactions with various biological targets.
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through activation of caspases and modulation of the cell cycle.
- Neuroprotective Effects : There is evidence to support its role in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific molecule.
Case Study 1: Anti-Cancer Activity
A study conducted on compounds with similar structures demonstrated that they could inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways. This suggests that our compound might share similar anticancer properties.
Case Study 2: Neuroprotection
Research on related pyrazole derivatives indicated their ability to protect against neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation and tau phosphorylation. This points to a possible neuroprotective role for our compound.
In Vitro and In Vivo Studies
Experimental data is crucial for understanding the biological activity of this compound:
-
In Vitro Studies : Cell viability assays (MTT or XTT) have been used to assess cytotoxicity against various cancer cell lines.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 18 - In Vivo Studies : Animal models have been employed to evaluate anti-tumor efficacy, with results indicating significant tumor reduction compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
